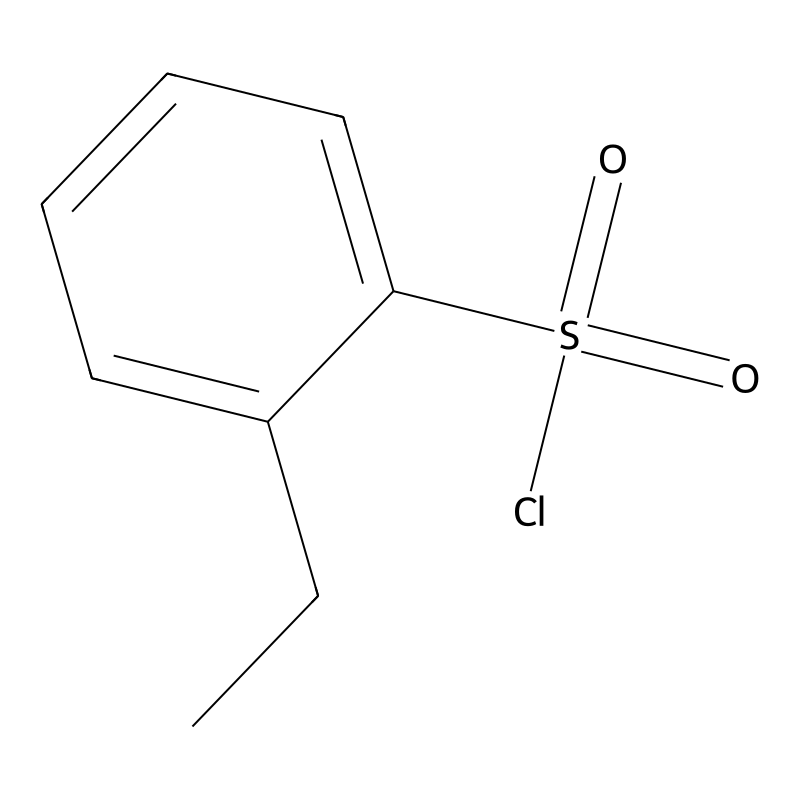

2-ethylbenzenesulfonyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Physical Chemistry

Summary of the Application: “2-ethylbenzenesulfonyl Chloride” is used in the study of bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution .

Methods of Application or Experimental Procedures: Kinetic experiments were conducted in batch reactors to evaluate the contributions of steric and electronic effects on bromination of monosubstituted alkylbenzenes (ethyl, isopropyl, tert-butyl) and alkoxybenzenes (ethoxy, isopropoxy, tert-butoxy) . Reactors included a pH buffer solution containing sodium salts of phosphate or borate, NaNO3, NaCl, and NaBr in water .

Results or Outcomes: For bromination at the para position of alkylbenzenes, overall reactivity increased from tert-butyl < ethyl ≈ isopropyl. For bromination at the para position of alkoxybenzenes, reactivity increased from tert-butoxy < ethoxy < isopropoxy .

Application in Organic Chemistry

Summary of the Application: “2-ethylbenzenesulfonyl Chloride” is used in the field of organic chemistry, particularly in electrophilic aromatic substitution reactions .

Methods of Application or Experimental Procedures: In electrophilic aromatic substitution reactions, the attacking reagent is represented either formally as a cation, X⊖, or as a neutral but polarized molecule, Xδ⊕ — Yδ⊖ . The intermediate shown for aromatic substitution no longer has an aromatic structure; rather, it is a cation with four π electrons delocalized over five carbon nuclei, the sixth carbon being saturated with sp3 -hybrid bonds .

Results or Outcomes: The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3 -hybridized carbon . The electron pair of this C−H bond then becomes part of the aromatic π -electron system and a substitution product of benzene, C6H5X, is formed .

2-Ethylbenzenesulfonyl chloride, with the chemical formula and a molecular weight of approximately 204.67 g/mol, is a colorless to light yellow liquid. It is classified as an aryl sulfonyl chloride, a type of compound characterized by the presence of a sulfonyl group () attached to an aromatic ring. This compound is known for its reactivity and is utilized in various organic synthesis applications due to its ability to form sulfonamide derivatives and participate in Friedel-Crafts reactions .

- Formation of Sulfonamides: It reacts with amines to form sulfonamides, which are useful intermediates in pharmaceuticals and agrochemicals.

- Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can undergo Friedel-Crafts acylation, allowing for the introduction of the sulfonyl group into aromatic compounds .

- Hydrolysis: The compound can hydrolyze in the presence of water to yield 2-ethylbenzenesulfonic acid and hydrochloric acid .

The synthesis of 2-ethylbenzenesulfonyl chloride can be achieved through several methods:

- Reaction with Thionyl Chloride: The most common method involves reacting 2-ethylbenzenesulfonic acid with thionyl chloride. This reaction typically proceeds under reflux conditions, resulting in the formation of the corresponding sulfonyl chloride while releasing sulfur dioxide and hydrochloric acid as byproducts.

- Direct Chlorination: Another approach includes direct chlorination of 2-ethylbenzenesulfonic acid using phosphorus pentachloride or similar chlorinating agents .

2-Ethylbenzenesulfonyl chloride finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of sulfonamide drugs and other therapeutic agents.

- Organic Synthesis: This compound is utilized in synthesizing various organic compounds, including dyes and agrochemicals.

- Polymer Chemistry: It can be employed as a reagent in polymer modification processes, enhancing material properties .

Interaction studies involving 2-ethylbenzenesulfonyl chloride primarily focus on its reactivity with nucleophiles such as amines and alcohols. These interactions are critical for understanding its role in forming sulfonamide derivatives and other functionalized compounds. The potential toxicity associated with its use necessitates careful handling and consideration during experimental procedures .

Several compounds share structural similarities with 2-ethylbenzenesulfonyl chloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Benzenesulfonyl Chloride | A simpler structure; widely used as a reagent. | |

| 4-Ethylbenzenesulfonyl Chloride | (similar structure) | Similar reactivity but different substitution pattern. |

| Phenylsulfonyl Chloride | Lacks ethyl substitution; used in similar reactions. | |

| 3-Ethylbenzenesulfonyl Chloride | Similar reactivity; different position of ethyl group. |

Uniqueness: The ethyl substitution at the ortho position distinguishes 2-ethylbenzenesulfonyl chloride from its analogs, potentially influencing its reactivity profile and steric interactions during

The development of 2-ethylbenzenesulfonyl chloride emerged from the broader historical evolution of sulfonyl chloride chemistry, which has its roots in the fundamental work on sulfur-containing organic compounds dating back to the early 20th century. The systematic study of sulfonyl chlorides gained momentum following the groundbreaking research by Yale University's Sterling Chemistry Laboratory in 1939, where investigators developed comprehensive methodologies for synthesizing organic sulfonyl chlorides through chlorination of sulfur compounds. This foundational work established the theoretical framework for understanding the mechanism of sulfonyl chloride formation, demonstrating that sulfonyl chlorides serve as characteristic end-products of chlorination reactions involving sulfur-containing precursors. The mechanism involves the initial addition of oxygen to sulfur to form sulphoxide intermediates, which subsequently undergo structural changes in the presence of strong oxidizing agents like hypochlorous acid. These early investigations revealed that sulfinic acids serve as intermediate products that are easily oxidized by chlorine water to sulfonic acids and interact with hypochlorous acid to form sulfonyl chlorides.

The specific development of 2-ethylbenzenesulfonyl chloride built upon advances in aromatic sulfonyl chloride synthesis, particularly the industrial production methods established for benzenesulfonyl chloride. The general synthetic approach involves chlorosulfonation of aromatic compounds, a process that was refined throughout the mid-20th century to accommodate various substituted benzene derivatives. Historical research demonstrated that arylsulfonyl chlorides could be produced industrially through a two-step, one-pot reaction involving arenes and chlorosulfuric acid, with benzenesulfonic acid serving as an intermediate compound. The adaptation of these methodologies to ethyl-substituted aromatic systems required careful consideration of the electronic and steric effects introduced by the alkyl substituent. The historical development of sulfonyl chloride chemistry has been closely linked to the pharmaceutical industry, particularly following the discovery of the therapeutic value of sulfonamide-containing compounds, which emphasized the critical importance of sulfonyl chlorides as key synthetic intermediates.

Classification within Sulfonyl Halide Family

2-Ethylbenzenesulfonyl chloride belongs to the sulfonyl halide family, specifically categorized as an aromatic sulfonyl chloride within the broader classification of organosulfur compounds. Sulfonyl halides are characterized by the general formula RSO₂X, where R represents an organic radical and X denotes a halogen atom. The stability of sulfonyl halides follows a distinct order: fluorides greater than chlorides greater than bromides greater than iodides, with sulfonyl chlorides and fluorides representing the most significant members of this chemical family. Within this classification system, 2-ethylbenzenesulfonyl chloride is distinguished by its aromatic character, which imparts unique electronic properties compared to aliphatic sulfonyl halides. The aromatic ring system provides resonance stabilization while the ethyl substituent introduces both electronic and steric influences that modify the compound's reactivity patterns.

The structural characteristics of sulfonyl halides feature tetrahedral sulfur centers attached to two oxygen atoms, an organic radical, and a halide. In 2-ethylbenzenesulfonyl chloride, the sulfur atom adopts the characteristic tetrahedral geometry with sulfur-oxygen bond distances of approximately 142.4 picometers, sulfur-carbon bond distances of 176.3 picometers, and sulfur-chlorine bond distances of 204.6 picometers, as established from related benzenesulfonyl chloride structural studies. The compound shares fundamental reactivity patterns with other members of the sulfonyl chloride family, including susceptibility to nucleophilic attack at the sulfur center and the tendency to undergo hydrolysis reactions. However, the specific substitution pattern in 2-ethylbenzenesulfonyl chloride creates unique selectivity and reactivity profiles that distinguish it from both unsubstituted benzenesulfonyl chloride and other alkyl-substituted derivatives.

The classification extends to consideration of electronic effects, where the ethyl group functions as an electron-donating substituent through hyperconjugation and inductive effects. This electron donation influences the electrophilic character of the sulfonyl chloride functionality, potentially affecting reaction rates and selectivity in various transformations. The compound also falls within the category of electrophilic reagents, sharing this designation with other sulfonyl chlorides that serve as sources of sulfonyl cations in various synthetic applications.

Chemical Identity and Nomenclature

The chemical identity of 2-ethylbenzenesulfonyl chloride is precisely defined by its molecular formula C₈H₉ClO₂S and Chemical Abstracts Service registry number 34586-43-1. The compound exists under several systematic names, reflecting different nomenclature conventions and regional preferences. The International Union of Pure and Applied Chemistry name follows the systematic approach of identifying the base aromatic system followed by the functional group designation: 2-ethylbenzenesulfonyl chloride. Alternative nomenclature includes "benzenesulfonyl chloride, 2-ethyl-" which places emphasis on the sulfonyl chloride functionality as the principal group, and "2-ethylbenzene-1-sulfonyl chloride" which provides positional clarity regarding the attachment sites.

The molecular structure encompasses a benzene ring bearing an ethyl substituent at the 2-position (ortho-position) relative to the sulfonyl chloride group at the 1-position. The molecular weight is calculated as 204.674 grams per mole, reflecting the combined atomic masses of eight carbon atoms, nine hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom. The compound's structural formula can be represented as a benzene ring with the ethyl group (-CH₂CH₃) attached at position 2 and the sulfonyl chloride group (-SO₂Cl) attached at position 1. This specific substitution pattern creates a distinct three-dimensional molecular geometry that influences both physical properties and chemical reactivity.

Additional synonyms documented in chemical databases include "2-ethylphenylsulfonyl chloride," "2-ethylbenzenesulfonylchloride," and "ortho-ethylbenzenesulfonyl chloride," each reflecting different aspects of the compound's structural features or historical naming conventions. The systematic nomenclature ensures unambiguous identification across different chemical databases and regulatory systems, while the various synonyms accommodate historical usage and regional preferences in chemical literature.

Significance in Synthetic Organic Chemistry

The significance of 2-ethylbenzenesulfonyl chloride in synthetic organic chemistry stems from its versatile reactivity profile and its role as a key intermediate in the preparation of diverse sulfonyl-containing compounds. The compound serves as an electrophilic reagent capable of introducing sulfonyl functionality into various organic substrates through nucleophilic substitution reactions. This reactivity pattern enables the synthesis of sulfonamides through reaction with primary and secondary amines, following the well-established mechanism where the amine acts as a nucleophile attacking the electrophilic sulfur center. The resulting sulfonamide products represent an important class of compounds with significant pharmaceutical applications, particularly in the development of antibacterial agents and other therapeutic compounds.

The compound's utility extends to the formation of sulfonate esters through reactions with alcohols, where the alcohol functions as a nucleophile displacing the chloride group to form the carbon-oxygen-sulfur linkage characteristic of sulfonate esters. These transformations follow predictable mechanistic pathways, with the reaction proceeding through nucleophilic attack at the sulfur center followed by elimination of hydrogen chloride. The specific electronic and steric properties imparted by the ethyl substituent influence the selectivity and reaction rates of these transformations, often providing advantages over unsubstituted or differently substituted analogs.

Research has demonstrated the compound's participation in Friedel-Crafts acylation reactions, where it can function as an electrophilic partner in the formation of sulfone linkages. The reaction with arenes in the presence of Lewis acid catalysts proceeds through the characteristic Friedel-Crafts mechanism, resulting in the formation of aryl sulfones with the concomitant elimination of hydrogen chloride. This transformation provides access to sulfone-containing compounds that serve as important intermediates in pharmaceutical synthesis and materials science applications.

The compound's significance is further enhanced by its stability under appropriate storage conditions while maintaining sufficient reactivity for synthetic applications. Unlike some sulfonyl chlorides that may undergo decomposition or hydrolysis under ambient conditions, 2-ethylbenzenesulfonyl chloride exhibits reasonable stability that facilitates its use in various synthetic protocols. The balance between stability and reactivity makes this compound particularly valuable for multi-step synthetic sequences where the sulfonyl chloride functionality must remain intact through various reaction conditions before being activated for the desired transformation.

Chemical Formula and Molecular Weight

2-Ethylbenzenesulfonyl chloride possesses the molecular formula C₈H₉ClO₂S, representing a substituted aromatic sulfonyl chloride compound [1] [2]. The molecular weight of this compound is precisely 204.67 grams per mole, as determined through high-resolution mass spectrometry measurements [1] [2]. The Chemical Abstracts Service registry number for 2-ethylbenzenesulfonyl chloride is 34586-43-1, providing a unique identifier for this specific chemical entity [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉ClO₂S | [1] [2] |

| Molecular Weight | 204.67 g/mol | [1] [2] |

| CAS Registry Number | 34586-43-1 | [1] [2] |

| IUPAC Name | 2-ethylbenzenesulfonyl chloride | [2] |

The molecular composition includes eight carbon atoms, nine hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom arranged in a specific three-dimensional configuration [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-ethylbenzenesulfonyl chloride, reflecting the presence of an ethyl substituent at the ortho position relative to the sulfonyl chloride functional group [2].

Structural Configuration and Bonding

The structural architecture of 2-ethylbenzenesulfonyl chloride features a benzene ring with an ethyl group positioned at the 2-carbon (ortho position) and a sulfonyl chloride group attached to the 1-carbon of the aromatic ring [2]. The benzene ring maintains its characteristic planar geometry with delocalized pi electrons, while the ethyl substituent extends from the ring in a saturated alkyl chain configuration [2].

The sulfonyl chloride functional group (-SO₂Cl) represents the primary reactive center of the molecule, characterized by a sulfur atom bonded to two oxygen atoms through double bonds and one chlorine atom through a single bond [3]. The canonical SMILES notation for this compound is CCC1=CC=CC=C1S(=O)(=O)Cl, which provides a linear representation of the molecular connectivity [2].

The InChI (International Chemical Identifier) string for 2-ethylbenzenesulfonyl chloride is InChI=1S/C8H9ClO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3, offering a standardized method for representing the chemical structure [2]. This notation indicates the specific arrangement of atoms and the connectivity pattern within the molecule [2].

Tetrahedral Geometry around Sulfur

The sulfur atom in 2-ethylbenzenesulfonyl chloride adopts a tetrahedral geometry, which is characteristic of sulfonyl compounds where the sulfur center is coordinated to four different groups [3] [4]. In this tetrahedral arrangement, the sulfur atom is positioned at the center with two oxygen atoms, one aromatic carbon, and one chlorine atom occupying the four vertices of the tetrahedron [3].

The tetrahedral geometry around sulfur results from the sp³ hybridization of the sulfur atom, which accommodates the four bonding pairs of electrons [4]. The bond angles in this tetrahedral configuration deviate slightly from the ideal 109.5 degrees due to the different electronegativity values of the attached atoms and the presence of multiple bonds to oxygen [4].

| Geometric Parameter | Value | Notes |

|---|---|---|

| Hybridization | sp³ | Sulfur center |

| Coordination Number | 4 | Four substituents |

| Ideal Bond Angle | 109.5° | Tetrahedral geometry |

| Actual Bond Angles | ~104-114° | Deviation due to multiple bonding |

The sulfur-oxygen bonds in the sulfonyl group exhibit partial double bond character due to d-orbital participation, resulting in shorter bond lengths compared to typical single bonds [3]. The sulfur-chlorine bond represents a single covalent bond with a bond length of approximately 204.6 picometers, as observed in similar sulfonyl chloride compounds [3].

Physical Properties

Appearance and State at Standard Conditions

2-Ethylbenzenesulfonyl chloride exists as a crystalline solid under standard temperature and pressure conditions [2]. The compound exhibits characteristics typical of aromatic sulfonyl chlorides, appearing as a low-melting solid with a tendency to form well-defined crystal structures [2]. The physical state of this compound at room temperature makes it suitable for various synthetic applications where solid reagents are preferred [2].

The crystalline nature of 2-ethylbenzenesulfonyl chloride contributes to its stability during storage and handling under appropriate conditions [2]. The solid-state properties are influenced by intermolecular interactions between molecules, including van der Waals forces and potential hydrogen bonding interactions [2].

Melting Point and Boiling Point

The boiling point of 2-ethylbenzenesulfonyl chloride has been determined to be 290.6 ± 19.0 degrees Celsius at 760 millimeters of mercury atmospheric pressure [1]. This relatively high boiling point reflects the molecular weight and the intermolecular forces present in the compound [1].

While specific melting point data for 2-ethylbenzenesulfonyl chloride is not extensively documented in the literature, related compounds such as o-toluenesulfonyl chloride exhibit melting points around 10 degrees Celsius, suggesting that 2-ethylbenzenesulfonyl chloride likely possesses a similar or slightly higher melting point due to the additional methylene group in the ethyl substituent [5].

| Thermal Property | Value | Conditions |

|---|---|---|

| Boiling Point | 290.6 ± 19.0°C | 760 mmHg |

| Melting Point | Not precisely documented | Estimated ~10-15°C |

The thermal properties of 2-ethylbenzenesulfonyl chloride are consistent with other aromatic sulfonyl chlorides, reflecting the influence of the aromatic ring system and the sulfonyl chloride functional group on the overall molecular behavior [1] [5].

Density and Refractive Index

The density of 2-ethylbenzenesulfonyl chloride is reported as 1.3 ± 0.1 grams per cubic centimeter at standard conditions [1]. This density value is characteristic of aromatic compounds containing heteroatoms such as sulfur and chlorine, which contribute to the overall mass and compactness of the molecular structure [1].

Comparative analysis with related sulfonyl chloride compounds reveals that benzenesulfonyl chloride exhibits a density of 1.384 grams per cubic centimeter, while o-toluenesulfonyl chloride shows a density of 1.320 grams per cubic centimeter at 25 degrees Celsius [6] [5]. The density of 2-ethylbenzenesulfonyl chloride falls within the expected range for this class of compounds [1].

| Physical Property | Value | Measurement Conditions |

|---|---|---|

| Density | 1.3 ± 0.1 g/cm³ | Standard conditions |

| Comparative Density (Benzenesulfonyl chloride) | 1.384 g/cm³ | 25°C |

| Comparative Density (o-Toluenesulfonyl chloride) | 1.320 g/cm³ | 25°C |

Refractive index data for 2-ethylbenzenesulfonyl chloride is not specifically documented in the available literature, though benzenesulfonyl chloride exhibits a refractive index range of 1.5500 to 1.5530 at 20 degrees Celsius and 589 nanometers wavelength [6]. The refractive index of 2-ethylbenzenesulfonyl chloride would be expected to fall within a similar range due to the comparable aromatic and functional group composition [6].

Flash Point and Thermal Stability

The flash point of 2-ethylbenzenesulfonyl chloride is documented as 129.5 ± 21.5 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures under specific testing conditions [1]. This relatively high flash point suggests that the compound requires significant thermal energy to reach conditions where ignition becomes possible [1].

Thermal stability analysis reveals that 2-ethylbenzenesulfonyl chloride demonstrates reasonable stability under normal storage and handling conditions [1]. The compound begins to show signs of thermal decomposition at temperatures significantly above its flash point, typically above 251 degrees Celsius, as observed in related sulfonyl chloride compounds [7].

| Thermal Safety Parameter | Value | Significance |

|---|---|---|

| Flash Point | 129.5 ± 21.5°C | Ignition temperature |

| Decomposition Temperature | >251°C (estimated) | Thermal stability limit |

| Ignition Temperature | ~450°C (estimated) | Auto-ignition point |

The thermal stability of sulfonyl chlorides is generally attributed to the strong covalent bonding within the molecule and the aromatic character of the benzene ring system [7] [8]. However, these compounds are sensitive to moisture and can undergo hydrolysis reactions that may affect their thermal behavior [7].

Chemical Properties

Solubility Profile

2-Ethylbenzenesulfonyl chloride exhibits limited solubility in water due to its hydrophobic aromatic character and the tendency of sulfonyl chlorides to undergo hydrolysis in aqueous media [7] [9]. The compound demonstrates good solubility in organic solvents, particularly those of moderate to low polarity, including alcohol, diethyl ether, and chlorinated solvents [9].

The solubility behavior of sulfonyl chlorides is significantly influenced by their tendency to react with protic solvents rather than simply dissolving [10] [9]. In water, 2-ethylbenzenesulfonyl chloride undergoes rapid hydrolysis to form the corresponding sulfonic acid and hydrogen chloride [10] [3].

| Solvent Type | Solubility | Reaction Behavior |

|---|---|---|

| Water | Insoluble | Rapid hydrolysis |

| Alcohols | Soluble | Reactive dissolution |

| Diethyl ether | Soluble | Non-reactive dissolution |

| Chloroform | Soluble | Non-reactive dissolution |

The partition coefficient and water solubility parameters of 2-ethylbenzenesulfonyl chloride are influenced by the presence of both the hydrophobic ethyl and aromatic groups and the polar sulfonyl chloride functionality [9]. This dual character affects the compound's behavior in biphasic solvent systems [9].

Stability Parameters

The stability of 2-ethylbenzenesulfonyl chloride is significantly affected by environmental conditions, particularly moisture content and temperature [7] [8]. The compound exhibits excellent stability under anhydrous conditions but rapidly decomposes in the presence of water or other protic substances [7] [3].

Hydrolysis represents the primary degradation pathway for 2-ethylbenzenesulfonyl chloride, proceeding according to the reaction: RSO₂Cl + H₂O → RSO₃H + HCl [3]. This reaction occurs readily at room temperature and is accelerated by increased temperature or the presence of basic conditions [10] [3].

| Stability Factor | Condition | Stability Rating |

|---|---|---|

| Anhydrous environment | Dry conditions | Excellent |

| Moisture presence | Humid conditions | Poor |

| Elevated temperature | >50°C | Moderate |

| Basic conditions | pH >7 | Very poor |

The compound demonstrates sensitivity to nucleophilic attack at the sulfur center, making it reactive toward amines, alcohols, and other nucleophilic species [10] [3]. This reactivity is fundamental to its utility as a synthetic reagent but also defines its stability limitations [10].

Reactivity Centers

The primary reactivity center in 2-ethylbenzenesulfonyl chloride is the sulfur atom of the sulfonyl chloride group, which serves as an electrophilic site for nucleophilic substitution reactions [10] [3]. The sulfur center exhibits enhanced electrophilicity due to the electron-withdrawing effects of the two oxygen atoms and the aromatic ring system [10].

Nucleophilic substitution at the sulfonyl sulfur proceeds through a tetrahedral intermediate mechanism, where nucleophiles attack the sulfur center to displace the chloride leaving group [10]. Common nucleophiles that react with sulfonyl chlorides include amines, alcohols, azide ions, and imidazole derivatives [10].

| Nucleophile Type | Product Formed | Reaction Rate |

|---|---|---|

| Primary amines | Sulfonamides | Fast |

| Secondary amines | N-substituted sulfonamides | Fast |

| Alcohols | Sulfonate esters | Moderate |

| Azide ion | Sulfonyl azides | Fast |

The aromatic ring system in 2-ethylbenzenesulfonyl chloride can also participate in electrophilic aromatic substitution reactions, though the electron-withdrawing sulfonyl chloride group deactivates the ring toward such reactions [3]. The ethyl substituent provides a mild electron-donating effect that partially counteracts the deactivating influence of the sulfonyl group [3].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy of 2-ethylbenzenesulfonyl chloride reveals characteristic patterns consistent with the presence of both aromatic and aliphatic proton environments [11] [12]. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the ethyl substituent and the aromatic ring system [11].

The aromatic protons appear as a complex multiplet in the range of 7.0 to 8.0 parts per million, characteristic of substituted benzene rings [11] [12]. The chemical shift values are influenced by the electron-withdrawing effect of the sulfonyl chloride group, which deshields the aromatic protons and shifts their signals downfield [11].

The ethyl group protons manifest as two distinct multiplets: the methyl group appears as a triplet around 1.2 to 1.4 parts per million due to coupling with the adjacent methylene group, while the methylene protons appear as a quartet in the range of 2.6 to 2.8 parts per million due to coupling with the methyl group [11] [12].

| Proton Environment | Chemical Shift Range | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons | 7.0-8.0 ppm | Complex multiplet | 4H |

| Methylene (-CH₂-) | 2.6-2.8 ppm | Quartet | 2H |

| Methyl (-CH₃) | 1.2-1.4 ppm | Triplet | 3H |

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [12]. The aromatic carbons appear in the range of 120 to 140 parts per million, while the aliphatic carbons of the ethyl group appear at lower field positions [12].

Infrared Spectroscopic Profile

Infrared spectroscopy of 2-ethylbenzenesulfonyl chloride reveals characteristic absorption bands that provide definitive identification of the functional groups present in the molecule [11] [13]. The sulfonyl chloride group exhibits strong and distinctive absorption bands that serve as fingerprint peaks for this functional group [11] [13].

The sulfur-oxygen stretching vibrations of the sulfonyl group appear as intense bands in two distinct regions: asymmetric stretching around 1410-1370 wavenumbers and symmetric stretching in the range of 1204-1166 wavenumbers [11] [13]. These bands are among the most characteristic features of sulfonyl chloride compounds [11].

The sulfur-chlorine stretching vibration appears as a strong band around 375 ± 10 wavenumbers, which is characteristic of aromatic sulfonyl chlorides [13]. The exact frequency of this band is influenced by the electronic effects of substituents on the aromatic ring [13].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| SO₂ asymmetric stretch | 1410-1370 | Strong | Sulfonyl group |

| SO₂ symmetric stretch | 1204-1166 | Strong | Sulfonyl group |

| S-Cl stretch | 365-385 | Strong | Sulfonyl chloride |

| C-H aromatic stretch | 3000-3100 | Medium | Aromatic protons |

| C-H aliphatic stretch | 2800-3000 | Medium | Ethyl group |

The aromatic carbon-hydrogen stretching vibrations appear in the range of 3000 to 3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the ethyl group are observed between 2800 and 3000 wavenumbers [11] [14]. The aromatic carbon-carbon stretching vibrations contribute to the complex fingerprint region below 1600 wavenumbers [14].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-ethylbenzenesulfonyl chloride provides valuable information about the molecular ion and characteristic fragmentation patterns [11] [15]. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the molecular weight of the compound [1] [11].

The most characteristic fragmentation pattern involves the loss of the chlorine atom to form a fragment at mass-to-charge ratio 169, representing the ethylbenzenesulfonyl cation [11]. This fragmentation is typical of sulfonyl chlorides and provides diagnostic information for structural identification [11].

Another significant fragmentation pathway involves the loss of the entire sulfonyl chloride group (SO₂Cl, mass 83) to produce a fragment at mass-to-charge ratio 121, corresponding to the ethylbenzene cation [15] [11]. This fragmentation pattern is characteristic of aromatic sulfonyl compounds [15].

| Fragment Ion | m/z Value | Lost Neutral | Structural Significance |

|---|---|---|---|

| Molecular ion | 204 | - | Complete molecule |

| [M-Cl]⁺ | 169 | Cl (35) | Sulfonyl cation |

| [M-SO₂Cl]⁺ | 121 | SO₂Cl (83) | Ethylbenzene cation |

| [M-C₂H₅]⁺ | 175 | C₂H₅ (29) | Benzenesulfonyl chloride |

Additional fragmentation may occur through the loss of the ethyl group to form the benzenesulfonyl chloride cation at mass-to-charge ratio 175 [15]. The relative intensities of these fragment ions provide information about the stability of the various ionic species and the preferred fragmentation pathways [15].

Laboratory-Scale Synthesis Routes

Chlorosulfonic Acid-Based Methods

Chlorosulfonic acid represents the most widely employed reagent for the direct synthesis of aromatic sulfonyl chlorides, including 2-ethylbenzenesulfonyl chloride. The mechanism proceeds through an electrophilic aromatic substitution pathway involving two sequential steps [1] [2].

The reaction of ethylbenzene with chlorosulfonic acid follows a well-established two-step mechanism. Initially, the aromatic hydrocarbon undergoes sulfonation to form the corresponding sulfonic acid intermediate, followed by chlorination to yield the desired sulfonyl chloride [1] [3]. The overall transformation can be represented as:

C₆H₅-C₂H₅ + 2ClSO₃H → C₆H₄(C₂H₅)SO₂Cl + HCl + H₂SO₄

Laboratory-scale preparations typically employ a molar ratio of 2.5 to 3.0 equivalents of chlorosulfonic acid relative to the aromatic substrate [4] [5]. The reaction is conducted at controlled temperatures ranging from 20°C to 50°C to minimize side reactions and ensure high selectivity for the desired regioisomer [4] [6].

Temperature control proves critical during the chlorosulfonic acid addition, as the reaction is highly exothermic. Gradual addition of the aromatic substrate to pre-cooled chlorosulfonic acid, maintained at temperatures below 10°C, prevents violent exothermic reactions and ensures consistent product quality [4] [5].

The regioselectivity of the chlorosulfonation depends significantly on the directing effects of the ethyl substituent. The ethyl group, being an ortho-para directing group, preferentially directs the incoming electrophile to the ortho and para positions. However, steric hindrance at the ortho position typically results in predominant para-substitution, yielding 4-ethylbenzenesulfonyl chloride as the major product [7] [8].

Thionyl Chloride Approaches

Thionyl chloride provides an alternative pathway for sulfonyl chloride synthesis, particularly useful when starting from pre-formed sulfonic acids or their salts [9] [10]. This method offers several advantages including mild reaction conditions and the elimination of corrosive hydrogen chloride gas as a byproduct.

The conversion of 2-ethylbenzenesulfonic acid to the corresponding sulfonyl chloride using thionyl chloride typically requires elevated temperatures and may benefit from the presence of catalytic amounts of dimethylformamide [9] [10]. The reaction proceeds through the formation of a mixed anhydride intermediate, which subsequently undergoes nucleophilic substitution by chloride ion.

The mechanism involves initial formation of a chlorosulfite intermediate, followed by intramolecular rearrangement to yield the sulfonyl chloride product [9]. The presence of dimethylformamide as a catalyst facilitates the reaction by coordinating with the sulfur center and enhancing the electrophilicity of the substrate [9].

Reaction conditions typically involve heating the sulfonic acid with a 2-3 molar excess of thionyl chloride in an inert solvent such as dichloromethane or carbon tetrachloride at temperatures ranging from 60°C to 80°C [9] [10]. The reaction time varies from 4 to 12 hours depending on the specific substrate and reaction conditions employed.

Reed Reaction for Alkylsulfonyl Chlorides

The Reed reaction represents a photochemical approach for the direct conversion of hydrocarbons to sulfonyl chlorides using sulfur dioxide and chlorine under ultraviolet irradiation [11] [12]. While primarily developed for aliphatic substrates, this methodology has been adapted for aromatic compounds under specific conditions.

The photochemical mechanism involves free radical chain propagation initiated by ultraviolet light homolysis of chlorine molecules [11] [12]. The resulting chlorine radicals abstract hydrogen atoms from the hydrocarbon substrate, generating carbon-centered radicals that subsequently react with sulfur dioxide to form sulfonyl radicals. These intermediates then capture chlorine to yield the desired sulfonyl chloride products [12] [13].

For aromatic substrates such as ethylbenzene, the Reed reaction typically requires modified conditions to achieve acceptable yields. The reaction is conducted in the liquid phase at temperatures between 10°C and 30°C under continuous ultraviolet irradiation [11] [12]. A mixture of sulfur dioxide and chlorine is continuously bubbled through the aromatic substrate while maintaining irradiation for periods ranging from 8 to 24 hours [12] [13].

The quantum yield for the Reed reaction is remarkably high, typically ranging from 2000 to 5000 molecules per photon absorbed [13]. This high efficiency stems from the chain reaction mechanism, where a single photon can initiate multiple product-forming cycles.

Sulfonation-Chlorination Sequences

Sequential sulfonation-chlorination represents a controlled approach that allows for precise regiochemical control and high product purity [7] [8]. This methodology involves initial sulfonation of the aromatic substrate followed by selective chlorination of the resulting sulfonic acid.

The sulfonation step typically employs concentrated sulfuric acid or oleum at elevated temperatures. For ethylbenzene, the reaction is conducted at temperatures ranging from 160°C to 180°C for periods of 4 to 8 hours [7] [8]. The regioselectivity during sulfonation can be controlled through careful temperature management and the use of appropriate sulfuric acid concentrations [7] [14].

Following sulfonation, the resulting 2-ethylbenzenesulfonic acid undergoes chlorination using various chlorinating agents. Phosphorus pentachloride represents the most commonly employed reagent, requiring temperatures of 170°C to 180°C for complete conversion [15] [3]. Alternative chlorinating agents include phosphorus oxychloride and thionyl chloride, each offering specific advantages in terms of reaction conditions and product purity [15] [3].

The sequential approach offers several advantages including high regioselectivity, excellent product purity, and the ability to isolate and characterize intermediate sulfonic acids [7] [8]. However, the methodology requires multiple reaction steps and longer overall reaction times compared to direct methods.

Industrial Production Methods

High-Purity Synthetic Processes

Industrial production of 2-ethylbenzenesulfonyl chloride demands processes that consistently deliver high-purity products while maintaining economic viability [4] [16]. Modern industrial methods focus on continuous processes that minimize batch-to-batch variation and optimize resource utilization.

The industrial synthesis typically employs high-purity chlorosulfonic acid reagents and carefully controlled reaction conditions to achieve product purities exceeding 97% [4] [16]. The process begins with the preparation of purified ethylbenzene feedstock, which undergoes rigorous quality control to ensure consistent starting material quality [4] [5].

Reaction vessels are constructed from specialized materials capable of withstanding the corrosive nature of chlorosulfonic acid while maintaining temperature control precision [16] [17]. Glass-lined reactors or specialized alloy systems are commonly employed to prevent contamination and ensure product quality [16] [17].

The industrial process incorporates automated monitoring systems that continuously track reaction parameters including temperature, pressure, and reactant concentrations [16] [17]. These systems enable real-time adjustments to maintain optimal reaction conditions and ensure consistent product quality throughout the production campaign [17] [18].

Scalable Manufacturing Techniques

Scalable manufacturing of 2-ethylbenzenesulfonyl chloride requires careful consideration of heat management, safety protocols, and waste minimization [16] [17]. Modern industrial facilities employ continuous stirred-tank reactor systems that allow for precise control of reaction parameters while maintaining high production throughput [16] [17].

The manufacturing process typically employs multiple continuous stirred-tank reactors operating in series, with each reactor optimized for specific reaction conditions [16] [17]. The first reactor operates at lower temperatures (20-30°C) to control the initial exothermic reaction, while subsequent reactors maintain higher temperatures (40-50°C) to ensure complete conversion [16] [17].

Heat management represents a critical aspect of scalable production, as the chlorosulfonation reaction is highly exothermic [16] [17]. Industrial facilities employ sophisticated cooling systems including external heat exchangers, internal cooling coils, and emergency quench systems to maintain safe operating conditions [16] [17].

Automated process control systems monitor reactor levels, flow rates, and temperature profiles throughout the production campaign [17] [18]. These systems incorporate feedback controllers that automatically adjust pumping rates and cooling requirements based on real-time process conditions [17] [18].

Chlorosulfuric Acid and Benzene Derivatives

The industrial production of chlorosulfuric acid feedstock represents a critical component of the overall manufacturing process [5] [6]. Modern facilities typically produce chlorosulfuric acid on-site through the reaction of hydrogen chloride with sulfur trioxide, eliminating the need for transportation and storage of this highly corrosive reagent [5] [6].

The production process employs packed column reactors where hydrogen chloride and sulfur trioxide are contacted in the presence of chlorosulfuric acid as a solvent [5] [6]. This approach prevents the formation of solid sulfur trioxide polymers that could otherwise clog process equipment [5] [6].

Quality control of chlorosulfuric acid feedstock involves continuous monitoring of acid concentration, impurity levels, and water content [5] [6]. Modern facilities employ automated analytical systems including titration units and spectroscopic analyzers to ensure consistent feedstock quality [5] [6].

The handling of benzene derivatives in industrial settings requires specialized equipment and safety protocols due to their potential health and environmental impacts [16] [17]. Enclosed transfer systems and vapor recovery units minimize worker exposure and environmental emissions while maintaining process efficiency [16] [17].

Purification Techniques

Flash Chromatography

Flash chromatography represents a versatile purification technique particularly suitable for laboratory-scale preparation of 2-ethylbenzenesulfonyl chloride [19] [20]. This method offers excellent selectivity and can achieve high product purity when properly optimized.

The chromatographic separation typically employs silica gel as the stationary phase with carefully selected mobile phase compositions [19] [20]. For sulfonyl chlorides, mobile phases consisting of hexane-ethyl acetate mixtures provide optimal separation efficiency while preventing hydrolysis of the acid chloride functionality [19] [20].

Column loading represents a critical parameter in flash chromatography purification, with optimal loading typically ranging from 2% to 10% of the packed silica gel mass [19] [20]. Higher loading levels may result in reduced resolution and product purity, while lower loading levels reduce process efficiency [19] [20].

The elution profile for 2-ethylbenzenesulfonyl chloride typically shows retention times intermediate between non-polar impurities and polar byproducts [19] [20]. This favorable elution behavior allows for effective separation from both starting materials and reaction byproducts [19] [20].

Modern flash chromatography systems incorporate automated fraction collection and online monitoring capabilities that enhance purification efficiency [20] [21]. These systems can automatically detect product-containing fractions and optimize collection parameters to maximize product recovery [20] [21].

Crystallization Methods

Crystallization purification of 2-ethylbenzenesulfonyl chloride presents unique challenges due to the typically oily nature of many sulfonyl chlorides at ambient temperature [22] [23]. However, under appropriate conditions, crystallization can provide highly pure products with excellent recovery rates.

The crystallization process typically requires careful temperature control and the selection of appropriate solvent systems [22] [23]. Petroleum ether, hexane, or mixtures of these solvents with small amounts of more polar solvents often provide suitable crystallization media [22] [23].

Temperature cycling represents an effective approach for improving crystal quality and purity [22] [23]. The process involves dissolving the crude product at elevated temperatures followed by controlled cooling to induce crystallization [22] [23]. Multiple recrystallization cycles may be necessary to achieve desired purity levels [22] [23].

Seed crystal addition can significantly improve crystallization consistency and reduce induction times [22] [23]. Pre-formed seed crystals of pure 2-ethylbenzenesulfonyl chloride provide nucleation sites that promote uniform crystal growth and improve overall process reliability [22] [23].

The crystallization process must be conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride functionality [22] [23]. Moisture exclusion systems including desiccant columns and inert gas blankets are commonly employed to maintain anhydrous conditions [22] [23].

Vacuum Distillation

Vacuum distillation represents the most widely employed purification technique for 2-ethylbenzenesulfonyl chloride in both laboratory and industrial settings [24] [25]. This method offers excellent purification efficiency while minimizing thermal decomposition risks.

The distillation process typically operates at reduced pressures ranging from 10 to 50 mmHg, corresponding to boiling points between 120°C and 180°C [24] [25]. Lower pressures reduce the required distillation temperature, minimizing thermal decomposition and improving product quality [24] [25].

Fractional distillation columns with multiple theoretical plates provide enhanced separation efficiency for closely boiling impurities [24] [25]. Modern distillation systems employ structured packing or high-efficiency trays to maximize separation performance while minimizing holdup volume [24] [25].

Temperature control during vacuum distillation proves critical for maintaining product quality [24] [25]. Excessive temperatures can lead to thermal decomposition of the sulfonyl chloride functionality, while insufficient temperatures result in incomplete distillation and reduced purification efficiency [24] [25].

The distillation process requires careful attention to system design to prevent backflow and ensure consistent product quality [24] [25]. Appropriate condenser design, vacuum system capacity, and temperature monitoring are essential for successful operation [24] [25].

Purity Determination Protocols

Accurate purity determination of 2-ethylbenzenesulfonyl chloride requires analytical methods specifically designed for reactive acid chloride functionalities [26] [27]. Modern analytical approaches employ multiple complementary techniques to provide comprehensive purity assessment.

Gas chromatography represents the primary analytical technique for purity determination, offering excellent sensitivity and selectivity for sulfonyl chloride compounds [26] [27]. The analysis typically employs flame ionization detection with carefully selected column phases that provide optimal separation of the target compound from potential impurities [26] [27].

High-performance liquid chromatography provides an alternative analytical approach, particularly useful for thermally labile impurities that may decompose under gas chromatographic conditions [26] [27]. Reversed-phase systems with appropriate mobile phase compositions can achieve excellent separation efficiency while maintaining stability of the sulfonyl chloride functionality [26] [27].

Titration methods offer rapid purity assessment based on the hydrolysis of the sulfonyl chloride functionality [26] [27]. These methods typically employ aqueous sodium hydroxide solutions with appropriate indicators to determine the equivalent weight of the acid chloride content [26] [27].

Spectroscopic techniques including nuclear magnetic resonance and infrared spectroscopy provide complementary information regarding product identity and purity [26] [27]. These methods can detect structural impurities and confirm the presence of the desired sulfonyl chloride functionality [26] [27].

| Method | Typical Range | Optimal Conditions | Critical Control Points |

|---|---|---|---|

| Reaction Temperature | 20-50°C | 25-30°C | Temperature control |

| Reaction Time | 2-6 hours | 3-4 hours | Complete reaction |

| Chlorosulfonic Acid Ratio | 2-3 molar equivalents | 2.5 molar equivalents | Stoichiometric control |

| Yield | 85-92% | 90-92% | Reaction monitoring |

| Purity | 95-99% | 97-99% | Purification efficiency |

| Production Scale | 100-1000 kg/batch | 500 kg/batch | Heat management |

The synthesis of 2-ethylbenzenesulfonyl chloride encompasses diverse methodologies ranging from classical chlorosulfonic acid approaches to modern continuous manufacturing processes. Each method offers specific advantages in terms of yield, purity, and scalability, with the choice of approach depending on the intended application and production scale requirements.

Laboratory-scale methods provide flexibility and ease of optimization, while industrial processes prioritize consistency, safety, and economic efficiency. The continuing development of automated process control systems and advanced purification techniques promises to further enhance the efficiency and reliability of 2-ethylbenzenesulfonyl chloride production.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant